3-(6-methyl-1H-indol-2-yl)propanoic acid
Description
Contextualization within the Broader Class of Indole-Propanoic Acid Derivatives
3-(6-methyl-1H-indol-2-yl)propanoic acid belongs to the larger family of indole-propanoic acid derivatives. These compounds are characterized by a core indole (B1671886) nucleus attached to a propanoic acid moiety. The position of the propanoic acid group on the indole ring, as well as the nature and location of other substituents, gives rise to a wide array of isomers with distinct chemical and biological properties.
The most extensively studied member of this class is indole-3-propanoic acid (IPA), a metabolite produced by the gut microbiota from the dietary amino acid tryptophan. mdpi.comrsc.org Research has shown that IPA possesses potent antioxidant, anti-inflammatory, and neuroprotective properties. researchgate.netmdpi.com It plays a role in maintaining intestinal barrier function and has been linked to a reduced risk of metabolic diseases like type 2 diabetes. mdpi.comnih.gov
In contrast to the well-documented indole-3-propanoic acid, derivatives with the propanoic acid at the 2-position of the indole ring, such as the subject of this article, are less explored but hold significant interest. The substitution pattern on the indole ring, in this case, a methyl group at the 6-position, further differentiates the molecule and is expected to modulate its biological activity. The investigation of such analogs is a logical progression in the field, aiming to understand the structure-activity relationships within the indole-propanoic acid class.
Significance of Indole Derivatives as Privileged Scaffolds in Scientific Disciplines
The indole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This term describes a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a fertile ground for the development of new therapeutic agents. nih.gov The versatility of the indole ring is attributed to its unique electronic properties, its ability to participate in hydrogen bonding and π-stacking interactions, and its relatively rigid bicyclic structure.
The significance of indole derivatives spans numerous scientific disciplines:
Medicinal Chemistry: A vast number of approved drugs and clinical candidates contain the indole moiety. researchgate.net These include anti-inflammatory drugs like indomethacin, anticancer agents, and antimicrobials. nih.govresearchgate.net
Biology: Indole and its derivatives are integral to many biological processes. The amino acid tryptophan, the precursor to neurotransmitters like serotonin (B10506) and melatonin, contains an indole ring.
Materials Science: Indole-based polymers and dyes have found applications due to their unique photophysical properties.
The wide range of biological activities exhibited by indole derivatives underscores their importance as a core structural motif in drug discovery and chemical biology. mdpi.comresearchgate.net
Rationale for Focused Academic Inquiry into this compound
While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its focused academic inquiry can be constructed based on the established knowledge of related compounds. The rationale for investigating this specific molecule lies in the systematic exploration of the chemical space around the indole-propanoic acid scaffold to potentially discover novel biological activities or improved therapeutic profiles.
Key points supporting this rationale include:
Isomeric Variation: The shift of the propanoic acid from the well-studied 3-position to the 2-position of the indole ring presents an opportunity to explore new biological targets. The spatial arrangement of the functional groups is a critical determinant of molecular interactions with proteins and other biological macromolecules.
Influence of the Methyl Group: The presence and position of the methyl group on the benzene (B151609) portion of the indole ring can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. A methyl group at the 6-position, as in the compound of interest, can alter the electronic distribution of the indole ring and provide additional hydrophobic interactions within a binding pocket.
Exploring New Therapeutic Areas: While indole-3-propanoic acid is primarily known for its effects on metabolic and neurological health, exploring its isomers could lead to the discovery of compounds with entirely different therapeutic applications, such as in oncology or infectious diseases, areas where other indole derivatives have shown considerable promise. researchgate.netnih.gov
The systematic synthesis and biological evaluation of a library of substituted indole-2-propanoic acids, including the 6-methyl derivative, would be a logical step in drug discovery programs aiming to leverage the privileged indole scaffold.
Overview of Current Research Trajectories for Indole Propanoic Acids
Current research on indole propanoic acids is dynamic and multifaceted, with several key trajectories:
Gut Microbiota and Host Health: A major focus remains on understanding the role of gut microbiota-derived indole-3-propanoic acid in human health and disease. mdpi.comrsc.org Studies are investigating its potential as a biomarker for various conditions and as a therapeutic agent for metabolic and inflammatory disorders. mdpi.comnih.gov
Drug Discovery and Development: Researchers are actively designing and synthesizing novel indole-propanoic acid derivatives with the aim of developing new drugs. For example, series of indole-5-propanoic acid derivatives have been explored as agonists for G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. nih.gov
Neuroprotection: The neuroprotective effects of indole-3-propanoic acid continue to be an area of intense investigation, with studies exploring its mechanisms of action in models of neurodegenerative diseases. mdpi.com
Anticancer and Antimicrobial Applications: Building on the known anticancer and antimicrobial properties of the broader indole class, researchers are exploring whether synthetic indole-propanoic acid derivatives can be developed into effective agents in these therapeutic areas. researchgate.netnih.gov
The exploration of the chemical space around the indole-propanoic acid scaffold, including less-studied isomers like this compound, represents a promising frontier in the quest for novel and effective therapeutic agents. The combination of a privileged core structure with the potential for diverse functionalization makes this class of compounds a compelling subject for ongoing and future scientific inquiry.
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(6-methyl-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-9-7-10(4-5-12(14)15)13-11(9)6-8/h2-3,6-7,13H,4-5H2,1H3,(H,14,15) |
InChI Key |
DSFIVLNHSIUMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)CCC(=O)O |
Origin of Product |
United States |
Advanced Analytical Methodologies for Characterization and Quantification of 3 6 Methyl 1h Indol 2 Yl Propanoic Acid
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. For 3-(6-methyl-1H-indol-2-yl)propanoic acid (molecular formula: C₁₂H₁₃NO₂), HRMS would be used to measure the exact mass of its molecular ion.
The theoretical exact mass of the neutral molecule is calculated to be 203.0946 g/mol . In HRMS analysis, typically conducted using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the compound would be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
The expected accurate mass for the protonated molecule [C₁₂H₁₄NO₂]⁺ would be 204.1019 g/mol . An experimental measurement within a narrow mass tolerance window (typically < 5 ppm) of this theoretical value would confidently confirm the elemental formula of the compound. This technique is crucial for distinguishing between isomers that have the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₄NO₂⁺ | 204.1019 |
| [M+Na]⁺ | C₁₂H₁₃NNaO₂⁺ | 226.0838 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of an organic compound. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be required to unambiguously assign the structure of this compound and differentiate it from its isomers.
¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons on the indole (B1671886) ring, the propanoic acid methylene protons, the methyl group protons, and the N-H proton of the indole.
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. Expected signals would correspond to the carboxylic acid carbonyl carbon, aromatic carbons, aliphatic carbons of the propanoic acid side chain, and the methyl carbon.
2D NMR:
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, for example, confirming the -CH₂-CH₂- fragment in the propanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity of the entire molecule, such as linking the propanoic acid chain to the C2 position of the indole ring and the methyl group to the C6 position.
Without experimental data, predicted NMR shifts can offer an estimation but are not a substitute for empirical analysis.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: Would be expected to show characteristic absorption bands for the functional groups present. Key vibrational modes for this compound would include:
A broad O-H stretch from the carboxylic acid group (approx. 2500-3300 cm⁻¹).
An N-H stretch from the indole ring (approx. 3300-3500 cm⁻¹).
C-H stretching vibrations for the aromatic and aliphatic parts (approx. 2850-3100 cm⁻¹).
A strong C=O stretch from the carboxylic acid carbonyl group (approx. 1700-1725 cm⁻¹).
C=C stretching vibrations from the aromatic ring (approx. 1450-1600 cm⁻¹).
C-O stretching and O-H bending from the carboxylic acid group.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the compound from a mixture, assessing its purity, and performing quantification. A reversed-phase C18 column would likely be the stationary phase of choice, with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium acetate in water) and an organic solvent (such as acetonitrile or methanol).
The indole ring system contains a chromophore that absorbs UV light. A UV-Vis detector coupled to the HPLC would allow for the detection and quantification of the compound. The UV spectrum of an indole derivative typically shows strong absorbance maxima (λ_max) in the range of 220-290 nm. A full UV spectrum would be recorded to determine the optimal wavelength for detection to maximize sensitivity and minimize interference from other components in a sample matrix.
Indole derivatives are often naturally fluorescent, making fluorometric detection a highly sensitive and selective option. This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For indole-containing compounds, excitation wavelengths are typically in the range of 280-300 nm, with emission maxima often found between 340-360 nm. This detection method can provide significantly lower limits of detection compared to UV-Vis, which is advantageous for trace-level analysis.
The indole moiety is electroactive, meaning it can be oxidized at a modest potential. Electrochemical detection (ED) coupled with HPLC is another highly sensitive and selective technique for quantifying indole derivatives. The method involves applying a specific potential to a working electrode in a flow cell. As the analyte elutes from the column and passes over the electrode, it is oxidized, generating an electrical current that is proportional to its concentration. This technique is particularly useful for analyzing indole compounds in complex biological matrices where high selectivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of indole compounds, but it requires the analyte to be volatile and thermally stable. mdpi.com For a compound like this compound, which contains a polar carboxylic acid group and an active hydrogen on the indole nitrogen, direct analysis by GC-MS is challenging. Therefore, a crucial preparatory step is derivatization, which converts the non-volatile analyte into a volatile derivative by masking the polar functional groups. mdpi.comnih.gov
Common derivatization strategies for compounds containing carboxylic acid and N-H functionalities include silylation and alkylation. mdpi.com
Silylation: This process substitutes the active protons on the heteroatoms (O-H and N-H) with a trimethylsilyl (TMS) group. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.
Alkylation: This method primarily targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester). nih.govnih.gov Reagents such as diazomethane were historically used, but due to safety concerns, alternatives like boron trifluoride in methanol (BF3-MeOH) or methods involving chloroformates are now more common. nih.govmdpi.com Alkylation increases the volatility and improves the chromatographic behavior of the acid. ifremer.fr
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with a capillary column. d-nb.info The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation into characteristic patterns that allow for definitive identification and quantification. nih.gov
| Parameter | Typical Specification |
|---|---|
| GC Column | Low-polarity fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) ifremer.frmdpi.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) ifremer.frmdpi.com |
| Injector Temperature | 250-280 °C d-nb.infomdpi.com |
| Oven Temperature Program | Initial temp 50-70 °C, hold for 1-5 min, ramp at 5-15 °C/min to 280-300 °C, hold for 5-15 min nih.govmdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) mdpi.com |
| Data Acquisition | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) researchgate.net |
Method Validation for Quantitative Analysis in Complex Research Matrices
The development of a robust and reliable method for quantifying this compound in complex research matrices, such as plasma, serum, or fecal extracts, requires rigorous validation. nih.gov Bioanalytical method validation ensures that the analytical procedure is accurate, precise, and suitable for its intended purpose. nih.gov A significant challenge in quantifying endogenous or microbiome-derived compounds is the frequent unavailability of an analyte-free "blank" matrix for preparing calibration standards. cstti.com
To address this, several strategies are employed, including the use of a surrogate matrix (an artificial matrix free of the analyte) or the use of a surrogate analyte, often a stable isotope-labeled version of the target compound (e.g., containing ¹³C or ²H atoms). cstti.comchromatographyonline.com The validation process assesses several key parameters to demonstrate the method's performance. nih.gov
Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and other matrix components. nih.gov This is critical for indole analysis due to the presence of many structurally related analogs. nih.govnih.gov
Linearity and Range: This establishes the concentration range over which the analytical method is accurate and precise. A calibration curve is generated, and its linearity is assessed, typically requiring a correlation coefficient (r²) of >0.99. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. nih.gov They are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). chromatographyonline.com
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically within ±20%). chromatographyonline.comnih.gov
Recovery: This assesses the efficiency of the sample extraction process by comparing the analytical response of an extracted sample to that of a non-extracted standard. nih.gov
Matrix Effect: In mass spectrometry-based methods, components of the biological matrix can interfere with the ionization of the analyte, causing suppression or enhancement of the signal. myadlm.org This effect must be evaluated to ensure it does not compromise the accuracy of quantification. myadlm.org
Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. researchgate.net
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (as % Bias) | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (as % RSD or % CV) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5-10 times the response of a blank sample |
| Recovery | Should be consistent, precise, and reproducible |
Specificity Considerations and Challenges in Indole Analog Detection within Biological Samples
A primary challenge in the analysis of this compound within biological samples is achieving specificity. Biological fluids and tissues contain a diverse array of structurally similar indole compounds derived from tryptophan metabolism by the host and gut microbiota. nih.govnih.gov These analogs can interfere with the analysis, leading to inaccurate quantification if the method lacks sufficient specificity. nih.govnih.gov
Commonly occurring indole analogs that can pose an analytical challenge include:
Indole-3-propionic acid
Indole-3-acetic acid
3-Methylindole (B30407) (Skatole)
Indoxyl sulfate
Indole itself nih.gov
Simple colorimetric assays, such as the Kovács assay, are known to be non-specific and react with a variety of indole analogs, making them unsuitable for specific quantification. nih.govresearchgate.net Therefore, chromatographic separation combined with mass spectrometric detection is the preferred approach.
High-performance liquid chromatography (LC) or gas chromatography (GC) provides the initial separation of the target analyte from many interfering compounds. However, co-elution of isomers or closely related structures is still possible. The high specificity of mass spectrometry, particularly tandem mass spectrometry (MS/MS), is crucial for resolving this. nih.gov In an MS/MS experiment, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. nih.gov This technique, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, as it is highly unlikely that an interfering compound will have both the same retention time, the same precursor ion mass, and the same product ion mass as the target analyte. nih.gov
| Compound Name | Structural Difference from Target Analyte |
|---|---|
| This compound | Target Analyte |
| Indole-3-propionic acid | Propanoic acid group at position 3; no methyl group on the indole ring |
| Indole-2-carboxylic acid | Carboxylic acid group directly at position 2; no methyl group |
| 6-Methyl-1H-indole | Lacks the propanoic acid side chain at position 2 |
| 3-Methylindole (Skatole) | Methyl group at position 3; lacks the propanoic acid side chain |
| Indole-3-acetic acid | Acetic acid group at position 3; no methyl group on the indole ring |
Computational Chemistry and in Silico Modeling of 3 6 Methyl 1h Indol 2 Yl Propanoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of a compound. nih.govresearchgate.net DFT studies can provide insights into the molecule's geometry, stability, and reactivity. mdpi.com For 3-(6-methyl-1H-indol-2-yl)propanoic acid, these calculations would involve optimizing the molecular geometry to find its most stable conformation and then computing various electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich indole (B1671886) ring system, particularly the pyrrole (B145914) moiety, making this region susceptible to electrophilic attack. Conversely, the LUMO may be distributed over the indole nucleus and the carboxylic acid group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.0 to 6.0 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for interaction with electrophiles or hydrogen bond donors. The indole nitrogen's lone pair might also contribute to a region of negative potential. Conversely, the hydrogen atom of the carboxylic acid and the N-H proton of the indole ring would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.
Analysis of the charge distribution provides a quantitative measure of the partial charges on each atom in the molecule. This information, often derived from methods like Natural Bond Orbital (NBO) analysis, helps in understanding the molecule's polarity and reactive behavior.
Global reactivity descriptors, derived from the energies of the frontier orbitals, can also be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These indices provide a more quantitative picture of the reactivity trends predicted by FMO and MEP analysis.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.comjbcpm.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. jbcpm.comfrontiersin.org
In a molecular docking study of this compound, the compound would be docked into the active site of a specific target protein. The simulation would generate multiple possible binding poses, each with an associated binding affinity score (often expressed in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein, with lower values indicating a more favorable binding. The pose with the best score is considered the most likely binding mode.
Beyond predicting the binding pose, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding site. mdpi.com For this compound, these interactions could include:
Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds, with the hydroxyl group acting as a donor and the carbonyl oxygen as an acceptor. The N-H group of the indole ring can also act as a hydrogen bond donor.
Hydrophobic Interactions: The indole ring and the methyl group are hydrophobic and would likely interact with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Ionic Interactions: If the propanoic acid is deprotonated to its carboxylate form, it could form salt bridges with positively charged residues like lysine (B10760008) or arginine.
Table 2: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Binding Site
| Functional Group of Ligand | Potential Interaction Type | Example Interacting Amino Acid Residues |
| Indole N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |
| Indole Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Methyl Group | Hydrophobic | Alanine, Valine, Leucine, Isoleucine |
| Propanoic Acid -COOH | Hydrogen Bond Donor/Acceptor, Ionic Interaction | Arginine, Lysine, Histidine, Serine, Threonine |
By identifying these key interactions, molecular docking can elucidate the structural basis for the compound's potential biological activity and guide the design of new analogs with improved potency and selectivity.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Complex Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide a detailed understanding of its conformational landscape and the stability of its potential complexes with biological macromolecules, such as proteins. mdpi.com
The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt. MD simulations can explore this landscape by simulating the molecule's dynamic behavior in a solvated environment, mimicking physiological conditions. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations of this compound. This information is crucial for understanding how the molecule might interact with a biological target.
When studying the interaction of this compound with a protein, MD simulations can be used to assess the stability of the resulting complex. researchgate.net After an initial docking of the molecule into the protein's binding site, an MD simulation can be run to observe the dynamic behavior of the complex. Key parameters are monitored to evaluate stability, including:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD suggests that the complex has reached equilibrium and is not undergoing major conformational changes. mdpi.com
Root Mean Square Fluctuation (RMSF): This parameter indicates the fluctuation of individual amino acid residues in the protein or atoms in the ligand. High RMSF values in certain regions of the protein may indicate flexibility that is important for ligand binding. nih.gov
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. A high number of persistent hydrogen bonds is often indicative of a stable complex. mdpi.com
These analyses provide a dynamic picture of the ligand-protein interaction, offering insights that are not available from static docking studies alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). jocpr.comorientjchem.org These models can then be used to predict the activity or properties of new, untested compounds. For this compound, QSAR and QSPR studies can be instrumental in predicting its potential biological effects and guiding the design of more potent or selective analogs. tandfonline.com
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For a series of indole derivatives, including this compound, a wide range of descriptors can be calculated using specialized software. These descriptors can be broadly categorized as:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features. mdpi.com
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of size, shape, and electronic properties like dipole moment and partial charges.
A representative set of molecular descriptors that could be calculated for a QSAR study of indolepropanoic acid derivatives is presented in the table below.
| Descriptor Class | Descriptor Example | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecule. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment (µ) | A measure of the polarity of the molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
Once the molecular descriptors have been calculated for a set of indole derivatives with known biological activity, a mathematical model can be developed to correlate the descriptors with the activity. nih.gov Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as k-Nearest Neighbors (kNN) and Support Vector Machines (SVM). researchgate.net
A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power. researchgate.net This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in model development. nih.gov Key statistical parameters for model validation include:
Coefficient of determination (R²): This indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). acs.org
Cross-validated coefficient of determination (Q²): This is a measure of the model's internal predictive ability, often calculated using a leave-one-out procedure. eurjchem.com
Predictive R² (R²_pred): This is calculated for the external test set and provides a measure of the model's ability to predict the activity of new compounds. researchgate.net
The following table shows hypothetical statistical results for a QSAR model developed for a series of indole derivatives.
| Statistical Parameter | Value | Interpretation |
| R² | 0.85 | The model explains 85% of the variance in the biological activity of the training set. |
| Q² | 0.75 | The model has good internal predictive power. |
| R²_pred | 0.70 | The model has good predictive ability for new compounds. |
A validated QSAR model can then be used to predict the biological activity of this compound and to design new derivatives with potentially improved activity. mdpi.com
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Ligand-based drug design, a key component of virtual screening, relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov These methods can be applied to this compound to identify potential biological targets or to discover new molecules with similar activity.
If this compound has a known biological activity, it can be used as a starting point for a ligand-based virtual screening campaign. acs.org One common approach is similarity searching , where a database of compounds is searched for molecules that are structurally similar to the query molecule. This is based on the principle that structurally similar molecules are likely to have similar biological activities.
Another powerful ligand-based method is pharmacophore modeling . A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. If a set of active indole derivatives is available, a pharmacophore model can be generated. This model can then be used as a 3D query to search compound databases for molecules that match the pharmacophore, and are therefore likely to be active. mdpi.com
The typical workflow for a ligand-based virtual screening study involving a compound like this compound would involve:
Dataset Preparation: A database of small molecules is prepared for screening.
Query Definition: A query is defined based on the structure of this compound or a pharmacophore model derived from related active compounds.
Screening: The database is screened against the query to identify potential hits.
Hit Filtering and Prioritization: The initial hits are filtered based on various criteria, such as drug-likeness and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to select a smaller set of promising candidates for further experimental testing. researchgate.net
These in silico approaches significantly reduce the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates. mdpi.com
Structure Activity Relationship Sar and Design Principles for 3 6 Methyl 1h Indol 2 Yl Propanoic Acid Derivatives
Systematic Modification of the Indole (B1671886) Core: Positional and Substituent Effects on Biological Activity
The indole core is a privileged scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. For derivatives of 3-(indol-2-yl)propanoic acid, modifications at the N-1, C-5, and C-6 positions have been a primary focus of SAR investigations. nih.gov
Positional Effects: The location of substituents on the indole ring significantly influences potency and selectivity. For instance, in a study of related indole derivatives as anti-oomycetes agents, a preliminary SAR showed that the activity profile for substituents on the main indole ring followed the order 5-CN > H > 6-Me. nih.gov This suggests that while a methyl group at the C-6 position, as found in the parent compound, is tolerated, other substitutions might offer enhanced activity. For example, an electron-withdrawing cyano group at the C-5 position provided superior activity, whereas the unsubstituted analog was intermediate. nih.gov
Substituent Effects: The nature of the substituent is as important as its position. SAR studies on related 6-(indol-2-yl)pyridine-3-sulfonamides, aimed at developing inhibitors of the hepatitis C virus, revealed key insights. nih.gov The goal was to optimize metabolic stability and pharmacokinetic profiles by exploring various combinations of substituents at the indole N-1, C-5, and C-6 positions. nih.gov It was found that small, non-metabolizable groups were preferred. For example, substituting the indole nitrogen (N-1) with a methyl group was a common strategy to block a potential site of metabolism and potentially enhance binding.
Similarly, research into 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid as a GPR17 agonist demonstrated that halogenation at the C-4 and C-6 positions is crucial for high potency. researchgate.net The dibromo-substituted analog showed potency similar to the dichloro version, indicating that bulky, electron-withdrawing halogens at these positions are favorable for this specific target. researchgate.net
The table below summarizes the observed effects of various substitutions on the indole core based on studies of analogous compounds.
| Position of Modification | Substituent | Observed Effect on Biological Activity | Target/Activity Class | Reference |
|---|---|---|---|---|
| C-6 | Methyl (-CH₃) | Tolerated, but less active than H or 5-CN | Anti-oomycete | nih.gov |
| C-5 | Cyano (-CN) | Increased activity compared to H or 6-Me | Anti-oomycete | nih.gov |
| C-4, C-6 | Dichloro (-Cl) | Potent GPR17 agonist activity | GPR17 Agonist | researchgate.net |
| C-4, C-6 | Dibromo (-Br) | Similar high potency to dichloro analog | GPR17 Agonist | researchgate.net |
| N-1, C-5, C-6 | Various (Optimization ongoing) | Critical for improving DMPK and safety profiles | HCV NS4B Inhibitor | nih.gov |
Role of the Propanoic Acid Side Chain in Ligand-Receptor Binding and Enzyme Recognition
The propanoic acid side chain is not merely a linker but an essential functional group that actively participates in molecular recognition. Its length, flexibility, and terminal carboxylic acid moiety are pivotal for anchoring the ligand to its biological target.
The terminal carboxylic acid is a key interaction point, often forming strong hydrogen bonds or ionic interactions with basic amino acid residues (e.g., arginine, lysine) in a receptor's binding pocket. nih.gov The importance of this group is such that its replacement with bioisosteres—different functional groups with similar physical or chemical properties—is a common strategy to fine-tune binding affinity and pharmacokinetic properties. nih.gov In the development of inhibitors for the SIRT5 enzyme, a carboxylic acid moiety was found to be crucial for high-affinity binding, and its replacement with a tetrazole group yielded a potent alternative. nih.gov Masking this acidic group through esterification to create a prodrug can also be a strategy to improve cell permeability or reduce gastrointestinal toxicity, a known issue with NSAIDs that possess a free carboxylic acid. researchgate.net
Furthermore, modifications to the propanoic acid chain itself can enhance the molecule's properties. In the development of GPR40 agonists, introducing substituents at the beta-position of the propanoic acid functional group was shown to improve metabolic stability by preventing β-oxidation, a common metabolic pathway for carboxylic acids. nih.gov
The table below illustrates the functions and modification strategies for the propanoic acid side chain.
| Side Chain Feature | Role/Function | Modification Strategy & Rationale | Reference |
|---|---|---|---|
| Terminal Carboxylic Acid | Forms key hydrogen/ionic bonds with target protein. | Replace with isosteres (e.g., tetrazole) to modulate binding and PK properties. | nih.gov |
| Terminal Carboxylic Acid | Contributes to gastrointestinal side effects in some drug classes. | Mask via esterification (prodrug approach) to improve tolerability and absorption. | researchgate.net |
| Beta-position Carbon | Site of potential β-oxidation. | Introduce substituents to block metabolism and improve metabolic stability. | nih.gov |
Rational Design Based on Integrated Computational Predictions and Experimental Validation
Modern drug discovery efforts for indolepropanoic acid derivatives increasingly rely on a rational design approach, where computational modeling precedes and guides chemical synthesis. mdpi.com This integration of in silico prediction with experimental validation accelerates the discovery of potent and selective compounds. mdpi.comrsc.org
The process typically begins with understanding the three-dimensional structure of the target protein. Techniques like molecular docking are used to predict how different derivatives might bind within the active site. nih.govnih.gov For example, in the rational design of a novel aldose reductase inhibitor, flexible docking was used to examine the binding modes of a series of compounds at the enzyme's active site, revealing key hydrogen bonding and hydrophobic interactions. nih.gov
Following docking, quantitative structure-activity relationship (QSAR) studies are often conducted. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMSIA) generate models that correlate the 3D structural features of molecules with their biological activity. nih.gov These models produce contour maps highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov
The insights from these computational models are then used to design new molecules with predicted high activity. These rationally designed compounds are synthesized and subjected to experimental validation through in vitro and in vivo assays to confirm their biological activity. mdpi.comnih.gov This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. rsc.org
Identification of Key Pharmacophoric Features for Target Specificity and Potency
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dovepress.com Identifying the key pharmacophoric features of 3-(6-methyl-1H-indol-2-yl)propanoic acid derivatives is essential for designing molecules with high potency and selectivity.
Based on SAR studies of this and related scaffolds, a general pharmacophore model can be proposed:
Aromatic/Hydrophobic Core: The indole ring system serves as a large hydrophobic feature that engages in van der Waals and π-π stacking interactions within the binding site.
Hydrogen Bond Donor: The indole N-H group is a crucial hydrogen bond donor. Its presence is often critical for anchoring the molecule, and modifications here can significantly alter activity.
Hydrogen Bond Acceptor/Anionic Center: The carboxylate group of the propanoic acid side chain is a powerful hydrogen bond acceptor and an anionic center at physiological pH. It typically interacts with positively charged residues in the target protein.
Hydrophobic Substituent: The methyl group at the C-6 position provides an additional hydrophobic contact point. The size and position of such substituents can be tuned to exploit specific hydrophobic pockets in the target, thereby enhancing selectivity.
Computational techniques like 3D-QSAR and pharmacophore modeling are used to refine this general model. mdpi.com For instance, CoMSIA can generate fields that precisely map the required locations for hydrogen bond donors, acceptors, and hydrophobic features to achieve high potency. nih.gov
Development of Focused Libraries for Comprehensive Structure-Activity Exploration
To thoroughly explore the SAR of a chemical scaffold, medicinal chemists often synthesize focused libraries of compounds. nih.gov A focused library is a collection of structurally related molecules where specific parts of the parent structure are systematically varied. This approach allows for a comprehensive evaluation of how different substituents and structural modifications impact biological activity.
The synthesis of these libraries can be achieved through combinatorial chemistry or parallel synthesis techniques, which enable the rapid production of numerous derivatives. nih.govnih.gov For instance, a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives was prepared to conduct a detailed SAR study for GPR40 agonistic activity. nih.gov Similarly, another project involved synthesizing a series of ten derivatives of a dichloro-indol-propionic acid to gain initial insights into the SAR for GPR17 agonism. researchgate.net
By screening these focused libraries, researchers can quickly identify trends in activity, confirm or refute design hypotheses, and build a robust SAR model. This data-rich approach is more efficient than a traditional one-molecule-at-a-time synthesis and is fundamental to modern lead optimization campaigns.
Future Perspectives and Emerging Research Avenues for 3 6 Methyl 1h Indol 2 Yl Propanoic Acid
Integration with Systems Biology Approaches for Comprehensive Understanding (e.g., Metabolomics, Proteomics)
A significant future direction for understanding the biological relevance of 3-(6-methyl-1H-indol-2-yl)propanoic acid lies in the application of systems biology. Methodologies such as metabolomics and proteomics could provide a holistic view of the compound's interaction with biological systems. For instance, studies on the related indole (B1671886) derivative, Indole-3-propionic acid (IPA), have successfully utilized these approaches to elucidate its role in host health, including its anti-inflammatory and antioxidant properties. nih.govnih.govresearchgate.net
By exposing cells, tissues, or model organisms to this compound and subsequently analyzing the changes in the metabolome and proteome, researchers could identify metabolic pathways and protein networks affected by the compound. This could reveal its potential therapeutic or toxicological profile. A clinical trial (NCT07105514) is currently investigating the effects of IPA supplementation in healthy adults, utilizing metabolomics to quantify IPA and other tryptophan metabolites. clinicaltrials.gov
Table 1: Potential Systems Biology Approaches for this compound Research
| Technique | Objective | Potential Insights |
| Metabolomics | To identify and quantify endogenous small molecule metabolites. | Understanding of metabolic pathways modulated by the compound, identification of biomarkers of exposure or effect. |
| Proteomics | To identify and quantify the complete set of proteins. | Identification of protein targets, understanding of cellular signaling pathways affected by the compound. |
| Transcriptomics | To quantify gene expression levels. | Insight into the genes and genetic pathways that are transcriptionally regulated by the compound. |
Exploration in Advanced Materials Science (e.g., Organic Electronics, Optoelectronics)
The indole scaffold is a key structural motif in many biologically active compounds and also holds promise in the field of materials science. nitw.ac.in Indole derivatives are known for their unique electronic and photophysical properties, making them attractive for applications in organic electronics and optoelectronics. researchgate.netias.ac.indntb.gov.ua The electron-rich nature of the indole ring system can facilitate charge transport, a crucial property for semiconducting materials used in devices like organic light-emitting diodes (OLEDs) and organic solar cells.
Future research could explore the synthesis of polymers or small molecules incorporating this compound to investigate their potential as organic semiconductors, fluorescent probes, or components of photoactive materials. chim.it The specific substitutions on the indole ring of this compound could be tuned to modulate its electronic properties for specific applications.
Table 2: Potential Applications of Indole Derivatives in Materials Science
| Application Area | Relevant Properties of Indole Scaffold | Potential Use of this compound |
| Organic Electronics | π-conjugation, electron-donating characteristics. researchgate.net | As a building block for organic semiconductors in transistors and circuits. |
| Optoelectronics | Strong fluorescence emission, tunable absorption and emission spectra. mdpi.comnih.gov | Development of novel fluorophores for OLEDs, sensors, and bio-imaging. |
| Dye-Sensitized Solar Cells | Good light-harvesting properties, ability to act as electron donors. researchgate.net | As a component of organic dyes to improve the efficiency of solar cells. |
Investigation of Nanotechnology-Based Delivery Systems for Targeted Research Applications
To effectively study the biological effects of this compound in vitro and in vivo, the development of targeted delivery systems is a promising avenue. Nanotechnology offers a range of platforms to enhance the solubility, stability, and bioavailability of compounds. nih.govnih.gov For other indole derivatives, nanotechnology formulations have been explored to improve their therapeutic efficacy, particularly in cancer treatment. nih.govnih.govdntb.gov.ua
Future research could focus on encapsulating this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These systems could be further functionalized with targeting ligands to direct the compound to specific cells or tissues, enabling more precise investigations of its biological activities while minimizing potential off-target effects. For example, colon-targeted delivery of indole acetic acid has been achieved using pH-sensitive nanoparticles. researchgate.netmdpi.comnih.gov
Table 3: Examples of Nanotechnology-Based Delivery Systems for Indole Compounds
| Nanocarrier Type | Description | Potential Advantage for this compound |
| Liposomes | Spherical vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled and sustained release of the encapsulated compound. |
| Micelles | Self-assembling core-shell structures in aqueous solutions. | Can solubilize poorly water-soluble compounds. |
Identification of Unexplored Biological Targets and Novel Mechanistic Insights
A key area for future research is the identification of the biological targets and mechanisms of action of this compound. The closely related metabolite, IPA, is known to exert its effects through various mechanisms, including acting as a ligand for the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR), as well as being a potent antioxidant. nih.govwikipedia.orgnih.govnih.gov
Initial studies on this compound could involve screening it against a panel of known receptors and enzymes to identify potential targets. Further mechanistic studies could then elucidate its effects on cellular signaling pathways, such as those involved in inflammation and oxidative stress. For example, IPA has been shown to inhibit the production of the pro-inflammatory cytokine IL-1β in macrophages. sciengine.com Understanding these fundamental aspects is crucial for determining the compound's potential for further development.
Table 4: Known and Potential Biological Targets for Indole Derivatives
| Target | Function | Relevance to Indole Derivatives |
| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor involved in immune regulation. | IPA is a known AhR ligand. nih.gov |
| Pregnane X Receptor (PXR) | Nuclear receptor that regulates xenobiotic metabolism and inflammation. | IPA is a known PXR agonist. nih.govnih.gov |
| Tubulin | A key component of the cytoskeleton, a target for anticancer drugs. | Some indole derivatives are known tubulin polymerization inhibitors. mdpi.com |
| Protein Kinases | Enzymes that regulate many cellular processes, often targeted in cancer therapy. | Many indole-based compounds are potent kinase inhibitors. mdpi.com |
Facilitation of Cross-Disciplinary Research Collaborations for Translational Impact
Realizing the full potential of a novel compound like this compound will require a collaborative effort across multiple scientific disciplines. The diverse potential of indole derivatives, from medicine to materials science, necessitates a multidisciplinary approach. nitw.ac.in
Future progress will depend on fostering collaborations between synthetic organic chemists to develop efficient methods for its synthesis and derivatization, medicinal chemists and biologists to investigate its biological activities and mechanisms of action, and materials scientists to explore its application in novel technologies. Such cross-disciplinary collaborations will be essential to translate fundamental discoveries into practical applications with real-world impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
